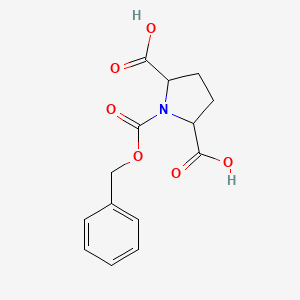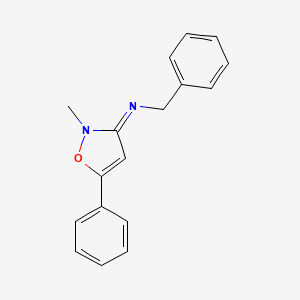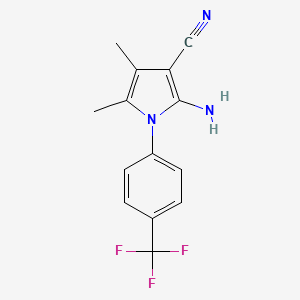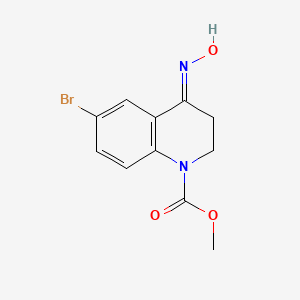
1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid is an organic compound with the molecular formula C14H15NO6 This compound is characterized by a pyrrolidine ring substituted with benzyloxycarbonyl and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid typically involves the following steps:
-
Formation of the Pyrrolidine Ring: : The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through various methods, such as the reaction of amino acids or other nitrogen-containing compounds with suitable electrophiles.
-
Introduction of Benzyloxycarbonyl Group: : The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Carboxylation: : The final step involves the introduction of carboxylic acid groups at the 2 and 5 positions of the pyrrolidine ring. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the benzyloxycarbonyl group under basic conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols or other reduced derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyrrolidine derivatives.
科学的研究の応用
1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
- 1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid
- 1-((Benzyloxy)carbonyl)pyrrolidine-3,4-dicarboxylic acid
- 1-((Benzyloxy)carbonyl)pyrrolidine-2,3,5-tricarboxylic acid
Uniqueness
1-((Benzyloxy)carbonyl)pyrrolidine-2,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxycarbonyl and carboxylic acid groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.
特性
分子式 |
C14H15NO6 |
|---|---|
分子量 |
293.27 g/mol |
IUPAC名 |
1-phenylmethoxycarbonylpyrrolidine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C14H15NO6/c16-12(17)10-6-7-11(13(18)19)15(10)14(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)(H,18,19) |
InChIキー |
DHHFAFVTAVBIAS-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12890611.png)

![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)

![4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-](/img/structure/B12890643.png)




![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)



